Ostarine (Enobosarm, CAS: 841205-47-8) is a non-steroidal selective androgen receptor modulator (SARM) characterized by its aryl propionamide core [1]. Designed to overcome the pharmacokinetic limitations of traditional anabolic-androgenic steroids (AAS), it exhibits near complete oral bioavailability and a quantified binding affinity for the androgen receptor [2]. For procurement professionals and researchers, Ostarine represents the most extensively documented first-in-class SARM reference material, providing a highly stable, non-aromatizable baseline for in vitro competitive binding assays and in vivo tissue-selective anabolic modeling [1].
Substituting Ostarine with earlier-generation SARMs like Andarine (S-4) or steroidal baselines like Testosterone Propionate fundamentally alters experimental pharmacokinetics and tissue targeting [1]. While steroidal androgens undergo 5-alpha reduction to dihydrotestosterone (DHT) or aromatization to estradiol, causing off-target prostate and endocrine effects, Ostarine's non-steroidal structure prevents these metabolic conversions [2]. Furthermore, replacing Ostarine with S-4 introduces a significantly shorter half-life and known off-target ocular binding, which compromises the reproducibility of steady-state dosing models and introduces confounding variables in long-term muscle wasting or osteoporosis assays [1].
Ostarine demonstrates a significantly extended pharmacokinetic profile compared to first-generation aryl propionamide SARMs [1]. In human and animal models, Ostarine exhibits an elimination half-life of approximately 24 hours [2]. In contrast, Andarine (S-4) possesses a much shorter half-life of 4 to 6 hours[1]. This 4- to 6-fold extension in half-life allows Ostarine to maintain stable plasma concentrations with once-daily oral administration, whereas S-4 requires multiple daily doses that result in fluctuating peak-to-trough plasma levels [1].
| Evidence Dimension | Elimination half-life |
| Target Compound Data | ~24 hours |
| Comparator Or Baseline | Andarine (S-4) (~4-6 hours) |
| Quantified Difference | 4 to 6-fold longer half-life |
| Conditions | In vivo pharmacokinetic profiling |
Enables once-daily dosing protocols in preclinical studies, reducing handling stress in animal models and ensuring stable systemic exposure.
Ostarine provides highly selective anabolic effects in skeletal muscle with minimal androgenic stimulation of the prostate[1]. In castrated rat models, Ostarine restored levator ani muscle weight to 136% of intact controls at an ED50 of 0.03 mg/day, while only restoring prostate weight to 51% [1]. Conversely, the steroidal baseline Testosterone Propionate required a 5-fold higher ED50 (0.15 mg/day) to maximally stimulate the levator ani to 104%, but it concurrently overstimulated the prostate to 121% [1]. This demonstrates Ostarine's quantified ability to decouple muscle anabolism from prostate hypertrophy [1].
| Evidence Dimension | Muscle (levator ani) vs Prostate weight restoration |
| Target Compound Data | Muscle to 136%, Prostate to 51% (ED50 = 0.03 mg/day) |
| Comparator Or Baseline | Testosterone Propionate (Muscle to 104%, Prostate to 121% at ED50 = 0.15 mg/day) |
| Quantified Difference | 5-fold lower ED50 for muscle with sub-baseline prostate stimulation |
| Conditions | Castrated male rat Hershberger assay |
Crucial for procuring a reference standard that isolates muscle and bone anabolic pathways without confounding androgenic toxicity.
The aryl propionamide structure of Ostarine confers near 100% oral bioavailability in preclinical rat models due to its resistance to extensive first-pass hepatic metabolism [1]. Traditional steroidal baselines like unmodified Testosterone exhibit less than 5% oral bioavailability, necessitating esterification and intramuscular injection or transdermal delivery [1]. The complete oral absorption of Ostarine eliminates the need for complex lipid-based injectable formulations, streamlining in vivo assay design [1].
| Evidence Dimension | Oral bioavailability |
| Target Compound Data | ~100% |
| Comparator Or Baseline | Unmodified Testosterone (<5%) |
| Quantified Difference | >95% absolute increase in oral bioavailability |
| Conditions | In vivo oral administration |
Drastically simplifies formulation requirements and dosing logistics for long-term in vivo efficacy studies.
Ostarine binds to the androgen receptor (AR) with strong affinity, exhibiting a Ki of 3.8 nM[1]. While newer-generation SARMs like Ligandrol (LGD-4033) possess a higher binding affinity (Ki = 0.9 nM) [2], Ostarine's specific binding profile makes it a standardized baseline SARM. The ultra-high affinity of LGD-4033 often results in more profound dose-dependent suppression of the hypothalamic-pituitary-testicular axis (HPTA) at lower doses [2]. Ostarine provides a more balanced, moderate-affinity reference point for comparative AR modulation screens [1].
| Evidence Dimension | AR Binding Affinity (Ki) |
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | Ligandrol (LGD-4033) (0.9 nM) |
| Quantified Difference | 4.2-fold lower affinity (higher Ki) |
| Conditions | In vitro AR competitive binding assay |
Makes Ostarine the ideal benchmark compound for evaluating new SARM candidates where moderate, highly characterized receptor activation is required as a control.
Used as the primary positive control in muscle-wasting assays due to its 24-hour half-life and potent levator ani restoration (ED50 0.03 mg/day), allowing once-daily oral dosing without prostate hypertrophy [1].
Procured as a non-steroidal reference standard for evaluating bone mineral density improvements, avoiding the aromatization to estrogen that complicates steroidal baselines [2].
Utilized as the standard reference material (Ki = 3.8 nM) in competitive binding screens to evaluate the relative affinity and tissue selectivity of experimental aryl propionamides [1].
Selected for pharmacokinetic and excipient compatibility studies due to its near 100% oral bioavailability, serving as a model API for non-steroidal solid oral dosage forms [1].